molecular formula C13H12O2 B108095 (3-Phenoxyphenyl)methanol CAS No. 13826-35-2

(3-Phenoxyphenyl)methanol

Cat. No. B108095
CAS RN: 13826-35-2
M. Wt: 200.23 g/mol
InChI Key: KGANAERDZBAECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to (3-Phenoxyphenyl)methanol involves various methods, including the use of methanol as a solvent and reactant. For instance, the electrochemical α-methoxymethylation and aminomethylation of propiophenones using methanol is described, highlighting methanol's dual role as both a nucleophile and being oxidized to formaldehyde . Additionally, the synthesis of a complex molecule involving a phenoxyphenyl structure was achieved by treating a triazole with sodium methoxide .

Molecular Structure Analysis

The molecular structure of compounds similar to (3-Phenoxyphenyl)methanol has been analyzed using techniques such as X-ray diffraction. For example, the structure of a co-crystalline of a chiral compound with methanol was confirmed by X-ray diffraction, which could be relevant to understanding the structural aspects of (3-Phenoxyphenyl)methanol . The crystal structure of another related compound with a phenoxyphenyl moiety was determined, providing insights into the dihedral angles and intermolecular hydrogen bonding that could be significant for (3-Phenoxyphenyl)methanol .

Chemical Reactions Analysis

The chemical reactions involving phenolic and methanolysis processes are relevant to the understanding of (3-Phenoxyphenyl)methanol. The methanolyses of aryl phosphates and phosphorothioates catalyzed by metal ions such as La3+ and Zn2+ have been studied, which could shed light on the reactivity of phenoxyphenyl compounds in the presence of methanol . Furthermore, the methanol-perturbed phenolysis of an optically active compound was investigated, revealing the mechanism and structure of intermediates that could be analogous to those formed during reactions of (3-Phenoxyphenyl)methanol .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (3-Phenoxyphenyl)methanol are not directly reported in the provided papers, the studies do offer information on related compounds. For example, the crystal structure analysis provides data on the density and molecular geometry, which are important physical properties . The kinetic data from methanolysis reactions offer insights into the chemical reactivity and the influence of substituents on reaction rates, which are valuable for understanding the chemical properties of (3-Phenoxyphenyl)methanol .

Scientific Research Applications

Methanol in Biomembrane and Proteolipid Studies

Methanol is used as a solubilizing agent to study transmembrane proteins/peptides in biological and synthetic membranes. Research has shown that methanol significantly impacts lipid dynamics, affecting the transfer and flip-flop kinetics of lipids in large unilamellar vesicles. This impact on bilayer compositional stability is crucial for cell survival and protein reconstitution, emphasizing the importance of solvents like methanol in biomembrane studies (Nguyen et al., 2019).

Methanol in Chemical Reactions and Solvation

Methanol is widely used in chemical reactions due to its solvation properties, which are similar to water. The SM8 and SMD models have been tested for pKa prediction of various compounds in methanol, highlighting its role in understanding and predicting chemical reactions in this solvent (Miguel et al., 2014).

Methanol in Antioxidant Potential Studies

Methanol extracts are used in studies assessing the antioxidant potential of various substances. For instance, the antioxidant potential of Monotheca buxifolia fruit was investigated using methanol extract and its derived fractions, highlighting the significance of methanol in extracting and analyzing bioactive compounds (Jan et al., 2013).

Methanol in HPLC Analysis

Methanol is employed in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds like hydroxytyrosol in plasma. This demonstrates methanol's utility in analytical chemistry, particularly in the extraction and quantification of specific biomolecules (Ruíz-Gutiérrez et al., 2000).

Methanol in Chemical Synthesis

Methanol is a key reactant in various chemical syntheses. For example, it is used in the synthesis of vinylsilanes via gold(I)-catalyzed reactions and in the Mannich base derivatives of bioactive benzyl-1,3-benzodioxo-5-ols. These applications demonstrate methanol's versatility as a reactant in organic chemistry and its role in creating complex molecules (Horino et al., 2006), (Jurd, 1985).

Safety And Hazards

“(3-Phenoxyphenyl)methanol” is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

(3-phenoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGANAERDZBAECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027756
Record name 3-Phenoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or light yellow liquid; [Alfa Aesar MSDS]
Record name 3-Phenoxybenzyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11578
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

(3-Phenoxyphenyl)methanol

CAS RN

13826-35-2
Record name 3-Phenoxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13826-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenoxybenzylalcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 3-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenoxybenzylic alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENOXYBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04964J25DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2.42 g. (0.01 mole) of 3-phenoxybenzyl acetate, 5 cm3. of methanol and 5 cm3. of 2N sodium hydroxide solution are refluxed for three hours. Then the methanol is distilled off and the organic phase is dissolved in 30 cm3. of methylene chloride, washed with 10 cm3. of 1N hydrochloric acid solution and 10 cm3. of water. 1.90 g. of 3-phenoxybenzyl alcohol are obtained. nD20 : 1.593, yield 95%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.42 g. (0.01 mole) of 3-phenoxybenzyl acetate, 10 cm3. of methanol, 10 cm3. of water and 0.2 g. of acid ion exchange resin (Nafion H) are refluxed with stirring for nine hours. After cooling the reaction mixture is filtered off and evaporated. The residue is dissolved in 30 cm3. of methylene chloride, washed with 10 cm3. of 1N sodium hydroxide solution and 10 cm3. of water then evaporated. 1.8 g. of 3-phenoxybenzyl alcohol are obtained. nD20 : 1.593, yield 90%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2.42 g. (0.01 mole) of 3-phenoxybenzyl acetate, 5 cm3. of methanol and 5 cm3. of 2N hydrochloric acid solution are refluxed for three hours. Then the methanol is distilled off. The organic phase is dissolved in 30 cm3. of methylene chloride, washed with 10 cm3. of water, 10 cm3. of 1N sodium hydroxide solution and 10 cm3. of water then evaporated. 1.8 g. of 3-phenoxybenzyl alcohol are obtained. nD20 : 1.593, yield 90%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A process according to claim 1 for the preparation of 3-phenoxybenzyl-[3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate], which comprises reacting 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylic acid with dimethylchloromethylydene-ammonium chloride and further reacting dimethyl-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyloxy]-methylydene-ammonium chloride obtained with 3-phenoxybenzyl alcohol in the presence of said organic base.
Name
3-phenoxybenzyl-[3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dimethylchloromethylydene-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dimethyl-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyloxy]-methylydene-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A 500-milliliter, 4-necked glass reaction vessel equipped with a magnetic stirring bar, pressure-equalizing addition funnel, thermometer, and reflux condenser vented to a mercury bubbler was charged with 9.6 grams (0.248 mole plus 5% excess) of sodium borohydride and 64 grams (0.30 mole) of m-phenoxybenzoic acid and flushed 10 minutes with dry nitrogen. The reaction vessel was cooled in an external ice/water bath as 0.2 liter of tetrahydrofuran was added dropwise followed by 40.6 milliliters (0.33 mole) of boron trifluoride diethyl etherate over a 1 hour period while maintaining a temperature of 0°-10°C. The reaction mixture was then stirred for 12 hours at 20°C followed by 2 hours at 40°C. The product was isolated using a procedure similar to that described in Example 1 giving 48 grams (80% yield) of m-phenoxybenzyl alcohol, n20D 1.5935.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Phenoxyphenyl)methanol
Reactant of Route 2
(3-Phenoxyphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(3-Phenoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Phenoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Phenoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Phenoxyphenyl)methanol

Citations

For This Compound
40
Citations
W Zhang, L Li, Y Du, X Wang, P Yang - Catalysis letters, 2009 - Springer
… of 3-phenoxybenzaldehyde to 3-phenoxyphenyl methanol and nitrobenzenes to anilines. … and 3-phenoxybenzaldehyde to 3-phenoxyphenyl methanol as compared to monometallic …
Number of citations: 62 link.springer.com
M Fernández-Álvarez, M Lores, M Llompart… - Analytical and …, 2007 - Springer
In the present study, solid-phase microextraction in photochemical studies was used to investigate UV light induced photodegradation of five pyrethroids (empenthrin, transfluthrin, …
Number of citations: 27 link.springer.com
XA Li, L Yue, Z Zhang, J Xu, A Li, D Hu, G Han, H Ren… - Tetrahedron …, 2020 - Elsevier
In this paper, a novel synthetic route to the key intermediate of the drug Roxadustat, 5-phenoxyisobenzofuran-1(3H)-one, was achieved in two steps in overall 78% yield by using (3-…
Number of citations: 2 www.sciencedirect.com
M Fernandez-Alvarez, L Sanchez-Prado… - … of Chromatography A, 2007 - Elsevier
An alternative sample preparation method for photochemical studies, which overcomes all the disadvantages associated with classical approaches, is proposed. The method is based …
Number of citations: 43 www.sciencedirect.com
SN Wu - International Journal of Molecular Sciences, 2023 - mdpi.com
Voltage-gated ion channels are integral membrane proteins that respond to changes in membrane potential with rapid variations in membrane permeability to ions. These ionic …
Number of citations: 5 www.mdpi.com
Q Zhang, W Zhang, X Wang, P Li - Molecules, 2010 - mdpi.com
Five generic haptens of pyrethoid insecticides, which were classified as three types, were designed and synthesized: the first (hapten 1) is for type I pyrethroids without a cyano group, …
Number of citations: 33 www.mdpi.com
R Prado, A Brandt, X Erdocia, J Hallet, T Welton… - Green …, 2016 - pubs.rsc.org
The depolymerisation of lignin directly in the black liquor was studied, comparing two ionic liquids as extracting solvents (butylimidazolium hydrogen sulphate and triethylammonium …
Number of citations: 129 pubs.rsc.org
S Nandha, K Madesh - researchgate.net
Two synthetic pyrethroid insecticides, lambda-cyhalothrin and cyfluthrin, have completely changed how pests are managed in a variety of residential and agricultural settings. The novel …
Number of citations: 0 www.researchgate.net
DJ Dahatonde, A Ghosh, S Batra - European Journal of …, 2021 - Wiley Online Library
A metal‐free, base‐mediated, and atom‐efficient oxidative dehydrogenative coupling of substituted phenylmethanols (benzyl alcohols) with methyl azaarenes or phenylacetonitriles to …
CE Wheelock, G Shan, J Ottea - Journal of Pesticide Science, 2005 - jstage.jst.go.jp
Carboxylesterases hydrolyze numerous endogenous and exogenous ester-containing compounds. They play a role in the detoxification of many agrochemicals including pyrethroids, …
Number of citations: 322 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.